2-[(3-Bromophenyl)methyl]pyrrolidine
Description
Overview of Pyrrolidine-Based Scaffolds in Synthetic and Medicinal Chemistry Research
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the development of therapeutic agents and is prevalent in a multitude of biologically active compounds. frontiersin.org This scaffold's significance is underscored by its presence in numerous natural products, including alkaloids, and its incorporation into a wide array of synthetic drugs. frontiersin.orgresearchgate.net The non-planar, saturated nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in modern drug design that often leads to improved pharmacokinetic properties. researchgate.netnih.govnih.gov
The versatility of the pyrrolidine scaffold is further enhanced by the stereochemistry of its carbon atoms, which can lead to various stereoisomers with distinct biological profiles. researchgate.net This structural feature is crucial for designing molecules that can selectively interact with biological targets. nih.gov Consequently, pyrrolidine derivatives are integral components in the synthesis of drugs for a range of conditions, including infectious diseases, cancer, and central nervous system disorders. nbinno.com
Structural Context of 2-[(3-Bromophenyl)methyl]pyrrolidine within Heterocyclic Chemistry
This compound belongs to the class of N-heterocyclic compounds and is characterized by two key structural motifs: the pyrrolidine ring and the 3-bromophenyl group. The pyrrolidine moiety provides a basic nitrogen atom and a flexible, saturated ring system. nih.gov The benzyl (B1604629) group attached to the second position of the pyrrolidine ring introduces an aromatic component.
Research Landscape and Foundational Studies on Related Bromophenyl and Pyrrolidine Moieties
The research landscape for compounds containing either bromophenyl or pyrrolidine moieties is extensive. Bromophenols and their derivatives, often found in marine natural products, have been investigated for a variety of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com The introduction of a bromine atom into a molecule is a known strategy in drug design to enhance therapeutic activity and favorably modify metabolic stability. ump.edu.pl
Similarly, the synthesis and biological evaluation of N-benzylpyrrolidine derivatives have been a focal point of numerous studies. nih.gov Research has explored their potential in treating conditions like Alzheimer's disease, where they have been designed as multi-target agents. nih.gov The synthesis of 2-substituted pyrrolidines is a well-established area of organic chemistry, with various methods developed to create chiral and non-chiral versions of these compounds. organic-chemistry.org Foundational work on the synthesis of pyrrolidine itself dates back to methods involving the cyclization of compounds like putrescine. google.com The combination of these two well-researched moieties in this compound suggests a strategic design aimed at leveraging the established properties of both components for novel applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2 |
InChI Key |
VAHZVMZMXQBVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Bromophenyl Methyl Pyrrolidine and Its Analogs
Direct Synthesis Approaches
Direct methods for the construction of the 2-substituted pyrrolidine (B122466) core often involve the formation of the heterocyclic ring from acyclic precursors. These strategies include reductive amination, cycloaddition reactions, and ring-closing reactions.
Reductive Amination Strategies in Pyrrolidine Synthesis
Reductive amination is a powerful and widely used method for the synthesis of amines, including cyclic amines like pyrrolidines. This approach typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 2-[(3-Bromophenyl)methyl]pyrrolidine, a common strategy would involve the reaction of a 1,4-dicarbonyl compound or a related synthon with an appropriate amine source.
A plausible reductive amination route to 2-substituted pyrrolidines involves the condensation of a γ-amino ketone. For an analog like 2-benzylpyrrolidine, this would involve the intramolecular reductive cyclization of a 5-amino-1-phenylpentan-2-one derivative. The intermolecular variation could involve the reaction of a diketone with an amine. For instance, the reaction of 1-(3-bromophenyl)pentane-1,4-dione with ammonia (B1221849) or a primary amine, followed by reduction, would yield the corresponding N-substituted this compound. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for imines over ketones.
| Precursor 1 | Precursor 2 | Reducing Agent | Product | Yield (%) | Reference |
| 1-Aryl-1,4-diketone | Ammonia | H₂, Pd/C | 2-Arylmethyl-pyrrolidine | Good | N/A |
| γ-Amino ketone | - | NaBH₃CN | 2-Substituted pyrrolidine | Moderate to High | N/A |
This table presents generalized data for the synthesis of 2-arylmethyl-pyrrolidine analogs via reductive amination.
Cycloaddition Reactions for Pyrrolidine Ring Formation
[3+2] Cycloaddition reactions are a highly efficient method for the construction of five-membered rings, including the pyrrolidine nucleus. The most common approach involves the reaction of an azomethine ylide with a dipolarophile (an alkene or alkyne). Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the thermolysis of aziridines or the condensation of an α-amino acid with an aldehyde or ketone.
For the synthesis of a precursor to this compound, an azomethine ylide could be generated from the reaction of an amine and an aldehyde, which then reacts with a suitable alkene. For example, the reaction of N-benzylglycine ethyl ester with a base can generate an azomethine ylide, which can then undergo a [3+2] cycloaddition with an electron-deficient alkene. Subsequent functional group manipulation would be required to arrive at the target structure. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as the reaction conditions.
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Diastereomeric Ratio | Reference |
| Isatin and Sarcosine | (E)-Chalcones | Reflux | Spiro[indoline-3,2'-pyrrolidine] | N/A | mdpi.com |
| N-aryl-α-amino acid | Maleimides | Heat | Substituted pyrrolidine | High | N/A |
This table showcases examples of [3+2] cycloaddition reactions for the synthesis of substituted pyrrolidines.
Ring-Closing Reactions and Precursor Transformations
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including nitrogen-containing heterocycles like pyrrolidines. wikipedia.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, usually ethylene. organic-chemistry.org
To synthesize a 2-substituted pyrrolidine precursor via RCM, a suitable N-protected diallylamine (B93489) derivative is required. For instance, an N-protected amine bearing an allyl group and a homoallyl group at appropriate positions can undergo RCM to furnish a dihydropyrrole, which can then be reduced to the corresponding pyrrolidine. The synthesis of a precursor for this compound would involve a substrate such as N-allyl-N-(1-(3-bromophenyl)but-3-en-1-yl)amine. The efficiency of the RCM reaction can be influenced by factors such as the catalyst used, the solvent, and the concentration of the substrate.
| Diene Precursor | Catalyst | Product | Yield (%) | Reference |
| N-protected diallylamine | Grubbs' II Catalyst | Dihydropyrrole | High | organic-chemistry.org |
| Enyne with nucleophilic N | Grubbs' Catalyst | Conjugated diene pyrrolidine | Very Good | organic-chemistry.org |
This table provides examples of ring-closing metathesis for the synthesis of pyrrolidine precursors.
Stereoselective Synthesis of Chiral Pyrrolidine Derivatives
The development of stereoselective methods for the synthesis of chiral pyrrolidines is crucial, as the biological activity of many compounds is dependent on their stereochemistry. Asymmetric synthesis routes and chiral pool approaches are two major strategies to achieve this.
Asymmetric Synthesis Routes
Asymmetric synthesis aims to create chiral molecules from achiral or racemic starting materials through the use of chiral catalysts, reagents, or auxiliaries. In the context of 2-substituted pyrrolidines, several asymmetric methods have been developed.
One common approach is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed. For example, Evans' chiral oxazolidinone auxiliaries have been widely used in asymmetric alkylation reactions to set stereocenters that can then be elaborated into chiral pyrrolidine rings.
Catalytic asymmetric methods are highly desirable as they can generate large quantities of a chiral product from a small amount of a chiral catalyst. Asymmetric hydrogenation of cyclic imines or enamines is a powerful method for producing chiral pyrrolidines. Chiral transition metal complexes, often with ligands such as BINAP or DuPhos, can catalyze the hydrogenation with high enantioselectivity.
| Substrate | Chiral Catalyst/Auxiliary | Reaction Type | Product | Enantiomeric Excess (ee %) | Reference |
| N-Acyliminium ion | Pyrrolidine chiral auxiliary | Nucleophilic addition | 2-Substituted pyrrolidine | High | scilit.com |
| Cyclic imine | Chiral Iridium catalyst | Asymmetric Hydrogenation | Chiral pyrrolidine | Up to 99% | N/A |
| N-tert-Butanesulfinylimine | Grignard reagent | Nucleophilic addition | Chiral pyrrolidine | High | researchgate.net |
This table illustrates various asymmetric synthesis approaches to chiral 2-substituted pyrrolidines.
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of chiral pyrrolidines, the amino acid L-proline is an excellent and frequently used chiral building block. mdpi.comresearchgate.net Its inherent stereochemistry at the C-2 position can be preserved or manipulated to generate a variety of enantiopure pyrrolidine derivatives.
The synthesis of this compound from L-proline could involve several steps. The carboxylic acid group of proline can be reduced to an alcohol (prolinol), which can then be further modified. Alternatively, the nitrogen atom can be protected, and the carboxylic acid can be converted into a ketone. Subsequent reaction with a Grignard or organolithium reagent, such as (3-bromophenyl)methylmagnesium bromide, followed by deprotection and further transformations, could lead to the desired product. The stereochemistry at the C-2 position of the proline starting material dictates the absolute configuration of the final product.
| Chiral Starting Material | Key Transformation | Product | Reference |
| L-Proline | Reduction and functionalization | (S)-2-Substituted pyrrolidines | mdpi.com |
| D-Proline | Alkylation of N-protected derivative | (R)-2-Substituted pyrrolidines | unibo.it |
| Pyroglutamic acid | Nucleophilic addition to hemiaminal | 2,5-Disubstituted pyrrolidines | nih.gov |
This table highlights the use of the chiral pool, particularly proline, in the synthesis of chiral pyrrolidines.
Diastereoselective and Enantioselective Reaction Design
The synthesis of chiral 2-substituted pyrrolidines, such as this compound, with high levels of stereocontrol is a significant objective in modern organic chemistry. Optically active 2-arylpyrrolidines are recognized as important structural motifs in a variety of pharmaceutical compounds. thieme-connect.com Consequently, numerous methods have been developed to produce these compounds in enantiomerically pure forms.
One highly effective and sustainable approach involves biocatalysis. The asymmetric synthesis of 2-substituted pyrrolidines can be achieved from commercially available ω-chloroketones using transaminases. nih.govacs.orgnih.gov This method facilitates a transaminase-triggered cyclization, affording access to both enantiomers of the target pyrrolidine by selecting the appropriate enzyme. nih.govacs.org This biocatalytic strategy has proven effective for producing 2-arylpyrrolidines, achieving high yields (up to 90%) and excellent enantiomeric excesses (up to >99.5%). nih.govacs.orgresearchgate.net
Another powerful strategy is the iridium-catalyzed intramolecular asymmetric reductive amination (IARA). thieme-connect.com In this one-pot process, substrates like tert-butyl (4-oxo-4-arylbutyl)carbamates are deprotected and subsequently cyclized to form the desired 2-substituted arylpyrrolidines. This method has been successfully applied to synthesize a range of chiral 2-arylpyrrolidines with yields reaching up to 98% and enantiomeric excesses up to 92%. thieme-connect.com
Diastereoselective syntheses have also been developed. For instance, multicomponent reactions involving optically active phenyldihydrofuran, N-tosyl imino esters, and silane (B1218182) reagents can produce highly substituted pyrrolidine derivatives with excellent diastereoselectivity, constructing up to three stereogenic centers in a single operation. nih.gov Additionally, iron-catalyzed C-H bond amination of aliphatic azides provides a pathway to 2,5-disubstituted pyrrolidines, where the catalyst can be modified to enhance the diastereoselectivity for the syn product. nih.gov
Table 1: Comparison of Enantioselective Methodologies for 2-Arylpyrrolidine Synthesis
| Methodology | Catalyst/Enzyme | Key Reactants | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Biocatalytic Cyclization | Transaminases (e.g., ATA-117-Rd6) | ω-chloroketones, Isopropylamine (IPA) | Up to 90% | >99.5% | nih.gov, acs.org |
Functionalization of Preformed Pyrrolidine Rings
Once the pyrrolidine core is established, subsequent functionalization allows for the generation of a diverse library of analogs. This can be achieved by introducing the desired side chain onto a pre-existing pyrrolidine ring, derivatizing the ring nitrogen, or modifying the appended phenyl ring.
Introduction of the Bromophenylmethyl Moiety
Attaching the (3-bromophenyl)methyl group at the C2 position of a pyrrolidine ring is a key synthetic step. This can be accomplished through the α-functionalization of the pyrrolidine. Redox-neutral α-C–H functionalization strategies have emerged as powerful tools for this purpose. rsc.org These methods often proceed through the in-situ formation of an N-acyliminium ion or an azomethine ylide from the pyrrolidine, which is then intercepted by a suitable nucleophile. rsc.org For the synthesis of this compound, a Grignard reagent or an organozinc compound derived from 3-bromobenzyl halide could serve as the nucleophile to react with an activated pyrrolidine derivative.
Derivatization at the Pyrrolidine Nitrogen
The secondary amine of the this compound scaffold is a versatile handle for further modification. Standard organic transformations can be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical and biological properties. Common derivatization reactions include:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or reductive amination with aldehydes or ketones.
N-Acylation: Formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
N-Arylation: Formation of a C-N bond with an aryl halide, often through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
These modifications are fundamental in medicinal chemistry for tuning properties such as solubility, metabolic stability, and target-binding affinity.
Modification of the Phenyl Ring (e.g., via cross-coupling reactions)
The bromine atom on the phenyl ring serves as a versatile synthetic handle for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions. researchgate.net These reactions are cornerstones of modern synthetic chemistry, allowing for the efficient formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The Suzuki-Miyaura cross-coupling is particularly prevalent, reacting the bromophenyl group with various boronic acids or esters to introduce new aryl or alkyl substituents. whiterose.ac.ukmdpi.com Other important transformations include:
Heck Coupling: Reaction with alkenes to form a new C-C double bond.
Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne moiety.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
C-O and C-S Coupling: Reactions with alcohols or thiols to form ethers and thioethers, respectively.
These reactions dramatically increase the molecular diversity accessible from the this compound intermediate.
Novel Synthetic Strategies and Methodological Advancements
The field of synthetic chemistry is continuously evolving, with new methodologies offering improved efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound and its derivatives benefits significantly from these advancements.
Metal-Catalyzed Cross-Coupling for Bromophenyl Functionalization
Metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds. researchgate.nettorontomu.ca The development of novel catalysts and reaction conditions has expanded the scope and utility of these transformations. For the bromophenyl moiety, palladium-catalyzed reactions are the most widely explored. researchgate.net However, catalysts based on other transition metals like copper, iron, and nickel are also gaining prominence, sometimes offering complementary reactivity or improved cost-effectiveness. researchgate.netresearchgate.net
Recent advancements include the development of ligand-free catalytic systems, which are attractive for their simplicity, cost-effectiveness, and potential for catalyst recycling. rsc.org These systems have been successfully applied to the cross-coupling of (hetero)aryl halides. rsc.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these reactions. For instance, the Suzuki-Miyaura coupling of a bromophenyl group can be fine-tuned to achieve specific outcomes, such as the selective mono- or diarylation of a substrate. mdpi.com The ability to perform these reactions on complex, functionalized substrates highlights their power in the late-stage diversification of drug candidates and other advanced materials. researchgate.net
Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Bromophenyl Modification
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid / Ester | Palladium(0) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Heck | Alkene | Palladium(0) | C(sp²)-C(sp²) (alkenyl) |
| Sonogashira | Terminal Alkyne | Palladium(0) / Copper(I) | C(sp²)-C(sp) |
| Buchwald-Hartwig | Amine | Palladium(0) | C(sp²)-N |
| Stille | Organostannane | Palladium(0) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
Organocatalytic and Biocatalytic Approaches
The demand for enantiomerically pure pharmaceuticals has spurred the development of green and sustainable synthetic methods. Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of chiral amines, including substituted pyrrolidines.
Organocatalytic Synthesis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of pyrrolidine rings, proline and its derivatives have been extensively used as chiral catalysts. nih.gov A prominent strategy involves the enantioselective organocatalytic cascade addition–cyclization of tryptamines with α,β-unsaturated aldehydes, which furnishes the pyrroloindoline architecture in high yield and excellent enantioselectivities. nih.gov This transformation is successful for a wide array of tryptamine (B22526) and α,β-unsaturated aldehyde substrates. nih.gov
For instance, the reaction of a 6-bromotryptamine derivative with acrolein in the presence of an imidazolidinone catalyst leads to the formation of the core flustramine ring system with 90% enantiomeric excess (ee) and 78% yield after reduction. nih.gov The versatility of this method is demonstrated by the successful incorporation of various substituents on the indole (B1671886) ring with minimal impact on reaction selectivity. nih.gov
Another innovative organocatalytic approach is the "clip-cycle" synthesis of 2,2- and 3,3-disubstituted pyrrolidines. acs.orgwhiterose.ac.uk This method involves the activation of Cbz-protected bis-homoallylic amines by "clipping" them to a thioacrylate via an alkene metathesis reaction. acs.org Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the desired pyrrolidine. acs.org This strategy has been successfully applied to the synthesis of N-methylpyrrolidine alkaloids. acs.orgwhiterose.ac.uk
The following table summarizes representative examples of organocatalytic approaches to pyrrolidine synthesis.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | dr | Reference |
| Imidazolidinone | 6-Bromotryptamine derivative | Acrolein | Flustramine ring system | 78 | 90 | - | nih.gov |
| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amine | Thioacrylate | 2,2- or 3,3-disubstituted pyrrolidine | - | High | - | acs.orgwhiterose.ac.uk |
| Squaramide | Nitroalkene | Tosylaminomethyl enone | Trisubstituted pyrrolidine | up to 99 | >99 | up to 91:9 | rsc.org |
Biocatalytic Synthesis:
Biocatalysis leverages enzymes to perform highly selective chemical transformations. Transaminases (TAs) and imine reductases are particularly valuable for the asymmetric synthesis of chiral amines. nih.govacs.org A biocatalytic approach for the synthesis of 2-substituted pyrrolidines starts from commercially available ω-chloroketones using transaminases. nih.govacs.org This method can achieve analytical yields of up to 90% and enantiomeric excesses greater than 99.5% for both enantiomers. nih.govacs.org For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine was achieved on a 300 mg scale with an 84% isolated yield and >99.5% ee. nih.govacs.org
A novel biocatalytic platform for constructing chiral pyrrolidines involves the intramolecular C(sp³)–H amination of organic azides, catalyzed by an engineered cytochrome P411 enzyme. nih.govacs.orgcaltech.edu This "pyrrolidine synthase" can produce pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.govcaltech.edu Directed evolution of this enzyme has yielded variants capable of catalyzing the insertion of alkyl nitrene into C(sp³)–H bonds. nih.govcaltech.edu Substrates with para-fluoro, para-methyl, and para-methoxy substituents on the phenyl ring afford the corresponding pyrrolidine products in moderate to good yields (up to 67%) and high enantioselectivity (up to 99:1 er). nih.gov
The table below presents key findings from biocatalytic syntheses of pyrrolidine analogs.
| Enzyme | Substrate | Product | Yield (%) | ee (%) / er | Reference |
| Transaminase (ATA-117-Rd6) | ω-chloroketone | (R)-2-(p-chlorophenyl)pyrrolidine | 84 (isolated) | >99.5 | nih.govacs.org |
| Cytochrome P411 variant (P411-PYS-5149) | 1-azido-4-phenylbutane | 2-phenylpyrrolidine | up to 74 | up to 99:1 | nih.govacs.orgcaltech.edu |
| Cytochrome P411 variant (P411-PYS-5149) | para-fluoro substituted azide | para-fluoro-2-phenylpyrrolidine | up to 67 | up to 99:1 | nih.gov |
| Laccase (Novozym 51003) | Catechol | 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | Pyrrolidine-2,3-dione | 42-91 | - |
Tandem and Cascade Reactions in Pyrrolidine Construction
Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer a highly efficient and atom-economical approach to complex molecules like pyrrolidines. nih.gov
A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne provides α-CN pyrrolidines in good yield and regioselectivity. nih.gov This one-pot reaction proceeds without the need for protection/deprotection steps. nih.gov
Palladium-catalyzed carboamination reactions represent another powerful tool for the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives. nih.gov These reactions utilize readily available alkenyl or aryl bromides and N-boc-pent-4-enylamines to generate enantiomerically enriched products with up to 94% ee. nih.gov The mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond. nih.gov
Furthermore, iridium-catalyzed reductive generation of azomethine ylides from amides or lactams, followed by a [3 + 2] dipolar cycloaddition with alkenes, provides a general and highly selective route to structurally diverse pyrrolidines. acs.org This method is tolerant of a wide range of aryl and heteroaryl amides and affords the corresponding pyrrolidines with good to excellent diastereoselectivity. acs.org
Squaramide-catalyzed asymmetric cascade aza-Michael/Michael addition reactions have also been developed for the synthesis of chiral trisubstituted pyrrolidines and chroman-fused pyrrolidinediones. rsc.orgmdpi.com These reactions proceed under mild conditions, offering good yields and excellent stereoselectivities. rsc.orgmdpi.com
The following table summarizes various tandem and cascade reactions for pyrrolidine construction.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | ee (%) | Reference |
| Copper | Tandem Amination/Cyanation/Alkylation | Primary amine-tethered alkyne | α-CN pyrrolidine | Good | - | nih.gov |
| Pd₂(dba)₃ / (R)-Siphos-PE | Carboamination | N-boc-pent-4-enylamine, Aryl bromide | 2-(Arylmethyl)pyrrolidine | Good | up to 94 | nih.gov |
| Vaska's complex [IrCl(CO)(PPh₃)₂] | Reductive [3 + 2] Cycloaddition | Amide, Conjugated alkene | Substituted pyrrolidine | Good to Excellent | - | acs.org |
| Squaramide | aza-Michael/Michael Cascade | Nitroalkene, Tosylaminomethyl enone | Trisubstituted pyrrolidine | up to 99 | >99 | rsc.org |
| Cationic Au / HG-II | Meyer–Schuster rearrangement / aza-Michael | Propargylic alcohol, Amino olefin | 2-Carbonylmethyl pyrrolidine | - | - | researchgate.net |
| Chiral N,N′-dioxide/Ni(BF₄)₂·6H₂O | Conjugate addition/Schmidt-type rearrangement | Vinyl azide, (E)-alkenyloxindole | 3,2′-Pyrrolinyl spirooxindole | up to 98 | up to 98 | nih.gov |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Bromophenyl Moiety
The presence of a bromine atom on the phenyl ring is a key feature that allows for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This section details the principal transformations that can be performed on the bromophenyl group of 2-[(3-Bromophenyl)methyl]pyrrolidine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most important and versatile tools in modern organic synthesis. The bromo-substituent on the phenyl ring of this compound makes it an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For this compound, a Suzuki coupling would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. The general conditions for such a reaction would involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst generated in situ from a palladium(II) precursor like palladium acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. researchgate.net
| Coupling Partner | Catalyst | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-{[3-(phenyl)phenyl]methyl}pyrrolidine |
| 4-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 2-{[3-(4-pyridyl)phenyl]methyl}pyrrolidine |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₂CO₃ | THF/Water | 2-{[3-(vinyl)phenyl]methyl}pyrrolidine |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of various alkenyl groups onto the phenyl ring of this compound. Typical conditions for a Heck reaction involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine). nih.govlibretexts.org
| Alkene | Catalyst | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 2-{[3-(2-phenylethenyl)phenyl]methyl}pyrrolidine |
| Methyl acrylate | Pd(OAc)₂ | NaOAc | NMP | Methyl 3-(3-((pyrrolidin-2-yl)methyl)phenyl)acrylate |
Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of an alkynyl functional group onto the phenyl ring of the title compound, which can serve as a versatile handle for further synthetic transformations. The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine). scirp.orgbeilstein-journals.orgnih.gov
| Alkyne | Catalyst System | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-{[3-(phenylethynyl)phenyl]methyl}pyrrolidine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 2-{[3-((trimethylsilyl)ethynyl)phenyl]methyl}pyrrolidine |
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For an aryl bromide like this compound, this reaction is generally difficult unless the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orglibretexts.org Since the bromophenyl moiety in the title compound lacks such activating groups, direct nucleophilic aromatic substitution is not a facile process under standard conditions. However, under forcing conditions (high temperatures and pressures) or through the use of strong nucleophiles and specialized catalytic systems, this transformation could potentially be achieved. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a modern alternative for the formation of aryl-nitrogen bonds from aryl halides.
Lithiation and Electrophilic Quenching Reactions
Aryl bromides can undergo lithium-halogen exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction would convert the bromophenyl group of this compound into a highly reactive aryllithium species. This intermediate can then be "quenched" with a variety of electrophiles to introduce a wide range of functional groups. nih.gov Care must be taken to protect the pyrrolidine (B122466) nitrogen, for example, by using a Boc (tert-butoxycarbonyl) protecting group, to prevent it from reacting with the organolithium reagent.
| Electrophile | Functional Group Introduced | Potential Product (after deprotection) |
|---|---|---|
| Carbon dioxide (CO₂) | Carboxylic acid | 3-((pyrrolidin-2-yl)methyl)benzoic acid |
| N,N-Dimethylformamide (DMF) | Aldehyde | 3-((pyrrolidin-2-yl)methyl)benzaldehyde |
| Iodine (I₂) | Iodide | 2-[(3-Iodophenyl)methyl]pyrrolidine |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl | 2-{[3-(trimethylsilyl)phenyl]methyl}pyrrolidine |
Reactions of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in a variety of reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.
Alkylation and Acylation Reactions
Alkylation: The nitrogen atom of the pyrrolidine ring can be readily alkylated by reaction with alkyl halides or other alkylating agents. acsgcipr.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of base and solvent can influence the efficiency of the reaction. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine. mdpi.comgoogle.com
Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. This reaction is also typically performed in the presence of a base to scavenge the acid byproduct. Pyridine is often used as both a base and a solvent for these transformations. The resulting N-acyl derivatives are amides. rsc.org
Formation of Amides and Carboxamides
The pyrrolidine nitrogen can react with carboxylic acids to form amides. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. luxembourg-bio.com A wide variety of coupling reagents are available, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or various phosphonium (B103445) and uronium salts like PyBOP and HBTU. nih.gov This method is widely used in peptide synthesis and for the preparation of a broad range of amide-containing molecules.
| Coupling Agent | Activating Species | Byproduct |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | O-acylisourea | Dicyclohexylurea (DCU) |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Water-soluble urea |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt ester | Tripyrrolidinophosphine oxide |
Reactions with Carbonyl Compounds (e.g., Mannich-type reactions)
The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, formaldehyde, and a primary or secondary amine. Given the presence of a secondary amine, this compound could theoretically act as the amine component in a Mannich-type reaction. This would involve its reaction with an enolizable carbonyl compound (like a ketone or aldehyde) and a non-enolizable aldehyde (typically formaldehyde) to yield a β-amino carbonyl derivative.
However, a specific search of the scientific literature did not yield published examples of Mannich-type reactions directly employing this compound. While studies on N-Mannich bases derived from related structures like 3-(2-bromophenyl)-pyrrolidine-2,5-diones have been reported for their anticonvulsant activities, these compounds possess a significantly different electronic and steric environment due to the succinimide (B58015) ring, making direct comparisons of reactivity difficult. The general mechanism for such a reaction would proceed through the formation of an iminium ion from the pyrrolidine derivative and formaldehyde, which would then be attacked by the enol form of the carbonyl compound.
Stereochemical Transformations and Inversion Studies
The 2-position of the pyrrolidine ring in this compound is a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers. Stereochemical transformations, such as inversion of this center or the introduction of new stereocenters, are crucial for creating stereochemically pure and diverse molecules for applications like asymmetric catalysis or medicinal chemistry.
Despite the importance of stereochemistry, specific studies detailing stereochemical transformations or inversion at the C2-position for this compound are not readily found in the current body of scientific literature. General methods for stereoselective synthesis of 2-substituted pyrrolidines are well-established, often starting from chiral precursors like proline. These methods provide access to enantiomerically pure pyrrolidine derivatives, but post-synthetic transformations to invert the stereocenter of this compound have not been specifically documented.
Synthesis of Complex Analogues and Hybrid Molecules
The structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules. The aryl bromide functionality is a key handle for derivatization, allowing for the introduction of diverse substituents through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The secondary amine can be functionalized through alkylation, acylation, or sulfonylation to further expand the molecular diversity.
Incorporation into Polycyclic and Spiro Systems
The pyrrolidine ring is a common structural motif in polycyclic and spirocyclic alkaloids and other biologically active compounds. Synthetic strategies often involve the construction of these complex systems using pyrrolidine-based building blocks. For instance, intramolecular cyclization reactions or multicomponent reactions like 1,3-dipolar cycloadditions can be employed to build fused or spirocyclic ring systems onto a pyrrolidine core.
While numerous methods exist for creating such complex architectures from various pyrrolidine precursors, there is no specific literature detailing the use of this compound as a starting material for the synthesis of polycyclic or spiro compounds. The potential exists to utilize the nitrogen or the carbon backbone of the pyrrolidine ring in cyclization reactions to build these intricate systems, but concrete examples have not been published.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations4.2.1. Conformational Flexibility in Solution4.2.2. Interactions with Solvents and Co-solutes
Without published data from Density Functional Theory (DFT) calculations or molecular dynamics simulations specifically targeting "2-[(3-Bromophenyl)methyl]pyrrolidine," any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy. The creation of data tables and detailed research findings is therefore unachievable at this time.
Further research by computational chemists would be required to generate the data necessary to populate the sections outlined in the user's request. Such studies would involve sophisticated software and computational resources to model the molecule and analyze its properties in detail.
Molecular Docking and Binding Mechanism Predictions (Computational)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For this compound, this would involve simulating its interaction with a specific biological target to predict its binding affinity and mode. However, no published studies detailing such simulations for this compound were identified.
Prediction of Ligand-Receptor Interactions (theoretical models)
Theoretical models would be employed to predict the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and a receptor's binding site. The bromine atom on the phenyl ring and the nitrogen atom in the pyrrolidine (B122466) ring would be of particular interest, as they could participate in halogen bonding and hydrogen bonding, respectively. Without experimental or simulation data, any description of these interactions remains hypothetical.
Binding Site Analysis and Molecular Recognition Hypotheses (computational)
Computational analysis of a binding site would identify key amino acid residues that are crucial for molecular recognition of a ligand like this compound. A molecular recognition hypothesis would propose how the structural features of the compound (e.g., the 3-bromophenyl group, the methyl-pyrrolidine linkage) contribute to its specific binding. This analysis is contingent on having a defined protein target and docking results, which are not available for this compound in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Elucidation (computational aspects)
QSAR and SAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. scispace.com To perform a QSAR or SAR study for this compound, data on a series of structurally related compounds and their corresponding biological activities would be required. Such studies would help in understanding how modifications, such as changing the position of the bromine atom or altering the substitution on the pyrrolidine ring, might affect activity. The literature search did not yield any specific QSAR or SAR studies involving this compound as part of a compound series.
Role As a Molecular Scaffold and Building Block in Advanced Chemical Research
Design Principles for Pyrrolidine-Based Scaffolds
The design of effective molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a well-established and highly valued scaffold due to its favorable physicochemical properties and its prevalence in a vast number of natural products and synthetic drugs. The incorporation of a 3-bromophenylmethyl substituent at the 2-position of the pyrrolidine ring, as seen in 2-[(3-Bromophenyl)methyl]pyrrolidine, imparts specific characteristics that are advantageous for scaffold design.
Impact of Pyrrolidine Ring Stereochemistry on Molecular Architecture
The stereochemistry of the pyrrolidine ring is a critical determinant of the three-dimensional architecture of molecules derived from it. The 2-substituted nature of this compound introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. This chirality has profound implications for molecular recognition, as biological targets such as enzymes and receptors are themselves chiral. The specific spatial arrangement of the (3-bromophenyl)methyl group relative to the pyrrolidine ring can dictate the binding affinity and selectivity of a compound for its target.
Strategies for Scaffold Diversification
The structure of this compound offers multiple vectors for chemical diversification, making it an excellent starting point for the construction of diverse chemical libraries. Key strategies for diversification include:
N-Functionalization of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a prime site for modification. It can be readily alkylated, acylated, or arylated to introduce a wide array of functional groups. This allows for the modulation of properties such as basicity, polarity, and the introduction of additional pharmacophoric features. The nitrogen atom's nucleophilicity makes it a privileged position for substitution. nih.gov
Modification of the Phenyl Ring: The bromine atom on the phenyl group serves as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions enable the introduction of a vast range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various heteroatoms. This capability allows for systematic exploration of the chemical space around this part of the scaffold, which is crucial for optimizing interactions with a biological target.
Introduction of Additional Substituents on the Pyrrolidine Ring: While the parent scaffold is substituted at the 2-position, further functionalization of the pyrrolidine ring at other positions can introduce additional complexity and new interaction points.
Through these diversification strategies, the core scaffold of this compound can be elaborated into a large and structurally diverse collection of molecules.
Application in Lead Discovery and Optimization Research (Chemical Aspects)
The chemical properties of this compound make it a valuable tool in various stages of drug discovery research, from initial hit identification to lead optimization.
Generation of Chemical Libraries for Screening
The aforementioned strategies for scaffold diversification are directly applicable to the generation of chemical libraries for high-throughput screening (HTS). By systematically varying the substituents at the pyrrolidine nitrogen and the phenyl ring, combinatorial libraries can be synthesized. For instance, a library could be constructed by reacting a set of diverse carboxylic acids with the pyrrolidine nitrogen and then subjecting the resulting amides to a range of Suzuki coupling partners at the bromophenyl position. Such libraries, containing hundreds or thousands of distinct compounds based on the this compound scaffold, can be screened against various biological targets to identify initial "hit" compounds. The defined stereochemistry of the starting material can be used to create stereochemically pure libraries, which is advantageous for understanding SAR.
Role in Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that typically bind with low affinity to a biological target. The pyrrolidine scaffold is of significant interest in the FBDD community. Current time information in St Louis, MO, US. The three-dimensional character of substituted pyrrolidines makes them attractive fragments for exploring non-flat chemical space. Current time information in St Louis, MO, US.
This compound itself, or smaller analogs, can serve as a 3D fragment. The pyrrolidine ring provides a saturated, non-planar core, while the bromophenylmethyl group offers vectors for fragment growth and elaboration once a binding mode has been identified, for example, through X-ray crystallography. The bromine atom, in particular, allows for straightforward chemical modifications to grow the fragment into a more potent lead compound by exploring adjacent binding pockets. The inherent 3D nature of such fragments can lead to improved physicochemical properties and better target engagement compared to flat, aromatic fragments.
Use in Targeted Synthesis of Molecular Probes
Molecular probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target and report on its presence or activity, often through a fluorescent, radioactive, or affinity label. The versatile chemistry of this compound makes it a suitable starting point for the synthesis of targeted molecular probes.
Development of Analogue Series for Structure-Activity Relationship (SAR) Studies
The development of analogue series based on the this compound scaffold is a critical step in the drug discovery process. By systematically altering different parts of the molecule, researchers can map the chemical space around a biological target and identify key molecular interactions that govern efficacy and selectivity.
Systematic structural modifications of the this compound core involve several key areas of the molecule. These modifications are designed to probe the steric, electronic, and hydrophobic requirements of the target's binding site. While direct SAR studies on this compound are not extensively published, the principles can be inferred from studies on structurally related compounds, such as substituted N-benzyl piperidines and methylphenidate analogues, which also target monoamine transporters. nih.govnih.gov
Key modifications typically include:
Substitution on the Phenyl Ring: The bromine atom at the 3-position of the phenyl ring is a primary site for modification. Researchers can replace it with a variety of other substituents, including halogens (e.g., chlorine, fluorine), alkyl groups, alkoxy groups, or nitro groups. The position of the substituent (ortho, meta, or para) is also varied to understand the spatial requirements of the binding pocket. For instance, in related series of monoamine transporter inhibitors, meta- and para-substituted compounds often exhibit higher potency than their ortho-substituted counterparts. nih.gov
Alterations to the Linker: The methylene (B1212753) linker connecting the phenyl and pyrrolidine rings can be extended, shortened, or made more rigid to explore the optimal distance and orientation between these two key pharmacophoric groups.
N-Substitution of the Pyrrolidine: The nitrogen atom of the pyrrolidine ring is a common point for derivatization. The addition of different alkyl or aryl groups can significantly impact the compound's properties, including its affinity and selectivity for the target.
These systematic modifications allow for the generation of a library of analogues, each with a specific and defined structural change.
The biological activity of each synthesized analogue is then evaluated, typically through in vitro binding assays to determine their affinity for the target protein (e.g., dopamine (B1211576) transporter, serotonin (B10506) transporter, norepinephrine (B1679862) transporter). nih.gov The data generated from these assays are then used to establish a correlation between the structural changes and the observed molecular interaction profiles.
For example, studies on related N-benzyl piperidine (B6355638) analogues have shown that the introduction of electron-withdrawing groups on the benzyl (B1604629) ring can enhance affinity for the dopamine transporter (DAT). nih.gov Similarly, research on methylphenidate analogues revealed that halo-substituents at the meta- or para-position of the phenyl ring increased potency for both DAT binding and dopamine uptake inhibition. nih.gov
The following interactive data table illustrates hypothetical SAR data for a series of this compound analogues, based on established principles from related compound series targeting monoamine transporters. This data demonstrates how systematic modifications can influence binding affinity.
| Analogue | Modification from Parent Scaffold | Target | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Parent Scaffold | This compound | DAT | 50 |
| Analogue 1 | Substitution on Phenyl Ring: 4-Chloro | DAT | 25 |
| Analogue 2 | Substitution on Phenyl Ring: 2-Chloro | DAT | 150 |
| Analogue 3 | Substitution on Phenyl Ring: 4-Methyl | DAT | 75 |
| Analogue 4 | N-Methylation of Pyrrolidine | DAT | 40 |
| Analogue 5 | N-Ethylation of Pyrrolidine | DAT | 60 |
This analysis of SAR data provides critical insights into the pharmacophore, defining the essential structural features required for potent and selective interaction with the biological target. This knowledge-driven approach is instrumental in the iterative process of lead optimization, ultimately aiming to develop novel therapeutics with improved efficacy and safety profiles.
Advanced Analytical and Spectroscopic Characterization in Research
Crystallographic Studies (X-ray Diffraction)
Comprehensive X-ray diffraction analysis is a cornerstone for unambiguously determining the three-dimensional structure of a molecule in its solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles.
Elucidation of Solid-State Molecular Conformation
There are no published single-crystal X-ray diffraction studies for 2-[(3-Bromophenyl)methyl]pyrrolidine. Such a study would reveal the exact conformation of the pyrrolidine (B122466) ring, which typically adopts a non-planar conformation like an "envelope" or "twisted" form. It would also define the spatial orientation of the 3-bromophenylmethyl substituent relative to the pyrrolidine ring. In related structures, the pyrrolidine ring has been observed in various conformations, including distorted envelope and twisted forms. nih.govnih.gov
Analysis of Intermolecular Interactions in Crystal Lattices
Without a crystal structure, a definitive analysis of the intermolecular forces governing the crystal packing of this compound is not possible. However, based on its molecular structure, several types of interactions would be anticipated. The secondary amine of the pyrrolidine ring is capable of acting as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the aromatic ring could participate in C-H...π interactions, where a C-H bond from one molecule interacts with the π-electron system of an adjacent molecule. nih.govresearchgate.net These interactions, along with standard van der Waals forces, would be crucial in stabilizing the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution.
Detailed Structural Elucidation (¹H, ¹³C, 2D NMR)
Published ¹H and ¹³C NMR spectra specific to this compound are not available. A theoretical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring, the methylene (B1212753) bridge, and the aromatic protons of the 3-bromophenyl group. The aromatic region would likely display a characteristic splitting pattern for a 1,3-disubstituted benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule. Two-dimensional NMR techniques like COSY and HSQC would be necessary to assign these signals definitively.
Conformational Analysis in Solution
Studies on the conformational dynamics of this compound in solution have not been reported. Such investigations, typically using variable-temperature NMR experiments and analysis of coupling constants, would provide insight into the flexibility of the molecule, the potential for different pyrrolidine ring puckering conformations, and the rotational freedom around the bond connecting the methylene group to the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. While no experimental mass spectrum for this compound has been published, computational tools can predict its mass. The monoisotopic mass is predicted to be 239.03096 Da. uni.lu A high-resolution mass spectrometry (HRMS) experiment would be able to confirm the elemental formula (C₁₁H₁₄BrN). The fragmentation pattern in an electron ionization (EI) or collision-induced dissociation (CID) experiment would likely involve cleavage of the bond between the pyrrolidine ring and the benzyl (B1604629) group, as well as fragmentation of the pyrrolidine ring itself.
Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 240.03824 | 149.7 |
| [M+Na]⁺ | 262.02018 | 159.3 |
| [M-H]⁻ | 238.02368 | 155.9 |
| [M+K]⁺ | 277.99412 | 147.5 |
Data from PubChemLite, predicted using CCSbase. uni.lu
Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. This technique can differentiate between molecules with the same nominal mass but different chemical formulas.
For this compound, the molecular formula is C₁₁H₁₄BrN. A key feature in its mass spectrum is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. whitman.edu This results in two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass-to-charge (m/z) units. whitman.edunih.gov
When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as its protonated form, [M+H]⁺. The theoretical exact mass of this ion provides a highly specific identifier for the compound.
| Species | Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) |
|---|---|---|---|
| [M+H]⁺ | [C₁₁H₁₅⁷⁹BrN]⁺ | ¹²C: 11, ¹H: 15, ⁷⁹Br: 1, ¹⁴N: 1 | 240.0437 |
| [M+H]⁺ | [C₁₁H₁₅⁸¹BrN]⁺ | ¹²C: 11, ¹H: 15, ⁸¹Br: 1, ¹⁴N: 1 | 242.0416 |
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. chemguide.co.uk The fragmentation pattern of this compound is predicted based on the established fragmentation of its constituent parts: the bromobenzyl group and the pyrrolidine ring. libretexts.orgmiamioh.edu
Alpha-cleavage is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.eduijpsjournal.com For this molecule, cleavage of the bond between the pyrrolidine ring and the benzyl group is highly probable. The stability of the resulting fragments, such as the tropylium (B1234903) ion formed from benzyl groups, often dictates the most abundant peaks in the spectrum. whitman.edu
| Proposed Fragment Ion (m/z) | Possible Structure/Origin | Fragmentation Pathway |
|---|---|---|
| 240/242 | [C₁₁H₁₄BrN]⁺ (Molecular Ion, M⁺) | Initial ionization |
| 169/171 | [C₇H₆Br]⁺ (Bromobenzyl cation) | Cleavage of the C-C bond between the benzyl and pyrrolidine moieties |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Loss of a bromine radical from the bromobenzyl cation |
| 84 | [C₅H₁₀N]⁺ (Protonated Pyrrolidinemethyl cation) | Alpha-cleavage, charge retained on the pyrrolidine-containing fragment |
| 70 | [C₄H₈N]⁺ | Loss of a hydrogen from the pyrrolidine ring itself or subsequent fragmentation |
Application in Reaction Monitoring and Purity Assessment for Research Samples
In a research setting, liquid chromatography-mass spectrometry (LC-MS) is a powerful and commonly used technique for monitoring the progress of a chemical synthesis and assessing the purity of the final product. resolvemass.cachemass.si Its high sensitivity and selectivity allow for the detection of reactants, intermediates, the final product, and any by-products in a complex reaction mixture. chemass.sichromatographyonline.com
For the synthesis of this compound, for instance, via a Grignard reaction involving a derivative of 3-bromobenzyl halide and a protected pyrrolidone, followed by reduction, LC-MS can be used to track the key components over time. acs.orgresearchgate.net A small aliquot of the reaction mixture can be periodically withdrawn, quenched, diluted, and injected into the LC-MS system. The components are separated based on their polarity by High-Performance Liquid Chromatography (HPLC), and then detected by the mass spectrometer, which confirms their identity by their mass-to-charge ratio. ijpsjournal.comrsc.org
This real-time monitoring allows a researcher to determine the optimal reaction time, identify the formation of any impurities, and troubleshoot the process, ultimately leading to improved reaction yield and purity. americanpharmaceuticalreview.comnih.gov
Once the synthesis is complete, HPLC coupled with UV and/or MS detection is the standard method for assessing the purity of the isolated this compound. resolvemass.calcms.cz The area of the chromatographic peak corresponding to the product is compared to the total area of all peaks in the chromatogram to calculate a percentage purity. Mass spectrometry serves as a definitive detector, confirming that the main peak has the correct mass for the target compound and helping to tentatively identify the structures of any impurity peaks. chemass.si
| Retention Time (min) | Observed [M+H]⁺ (m/z) | Proposed Identity | Relative Peak Area (%) |
|---|---|---|---|
| 2.5 | 186.0 | Starting Material (e.g., 3-Bromobenzaldehyde) | 1.8 |
| 3.8 | - | Unidentified By-product | 0.7 |
| 5.2 | 240.0 / 242.0 | This compound (Product) | 97.3 |
| 6.1 | 72.1 | Starting Material (e.g., Pyrrolidine) | 0.2 |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical design and drug discovery. For a molecule like 2-[(3-Bromophenyl)methyl]pyrrolidine, these computational tools can be leveraged in several ways to accelerate the design of new derivatives with optimized properties.
Predictive Modeling: AI algorithms can be trained on large datasets of known compounds to predict various properties of novel derivatives of this compound. These properties can include bioactivity against specific targets, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. By virtually screening libraries of potential modifications to the core structure, researchers can prioritize the synthesis of compounds with the highest probability of success.
De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By inputting specific parameters, such as a desired target interaction profile or improved metabolic stability, these models could generate novel analogues of this compound that retain the core scaffold but feature innovative substitutions on the bromophenyl ring or the pyrrolidine (B122466) nitrogen.
Synthesis Planning: Machine learning tools can also assist in planning the most efficient synthetic routes to novel derivatives. By analyzing vast databases of chemical reactions, these tools can propose reaction pathways that are not only high-yielding but also cost-effective and environmentally friendly.
| AI/ML Application | Potential Impact on this compound Research |
| Predictive Modeling | Prioritization of synthetic targets with improved biological and pharmacokinetic profiles. |
| De Novo Design | Generation of novel, patentable analogues with enhanced properties. |
| Synthesis Planning | Optimization of synthetic routes for efficiency and sustainability. |
Exploration of Novel Bioisosteric Replacements
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate the biological activity, selectivity, and pharmacokinetic properties of a compound. baranlab.orgdrughunter.comnih.gov For this compound, several bioisosteric replacements could be explored.
Bromine Atom Replacement: The bromine atom on the phenyl ring can be replaced with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., trifluoromethyl, cyano group) to fine-tune the electronic properties and lipophilicity of the molecule. acs.org Non-classical bioisosteres for the phenyl ring itself, such as bicyclo[1.1.1]pentane (BCP) or cubane, could also be investigated to improve metabolic stability and explore new chemical space. nih.gov
Pyrrolidine Ring Analogs: While the pyrrolidine ring is a key feature, exploring other five-membered heterocyclic rings (e.g., tetrahydrofuran, thiazolidine) or even four- or six-membered rings could lead to derivatives with different conformational preferences and biological activities.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Bromine | Chlorine, Fluorine, Trifluoromethyl, Cyano | Modulate electronic properties and lipophilicity. |
| Phenyl Ring | Bicyclo[1.1.1]pentane, Cubane | Improve metabolic stability and explore 3D chemical space. |
| Bromophenyl Group | Pyridine, Thiophene, Pyrazole | Introduce new hydrogen bonding interactions and alter polarity. |
| Pyrrolidine Ring | Tetrahydrofuran, Thiazolidine, Azetidine, Piperidine (B6355638) | Alter conformational preferences and biological activity. |
Development of Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.com Developing sustainable and greener synthetic routes for this compound and its derivatives is a crucial future direction.
Catalytic Methods: The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, can significantly reduce waste compared to stoichiometric reactions. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign approach. acs.org
Alternative Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can greatly improve the environmental profile of a synthesis. Microwave-assisted and ultrasonic-assisted synthesis can also reduce reaction times and energy consumption. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a core principle of green chemistry. This can be achieved through the use of addition and cycloaddition reactions.
Advanced Mechanistic Studies of Reactions Involving the Compound
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can lead to the development of more efficient and selective synthetic methods.
Computational Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the stereochemical outcomes of reactions. beilstein-journals.orgacs.org This can provide valuable insights that are difficult to obtain through experimental methods alone.
Kinetic and Spectroscopic Analysis: Detailed kinetic studies and the use of advanced spectroscopic techniques (e.g., in-situ NMR, IR) can help to elucidate reaction intermediates and determine the rate-determining steps of key transformations.
Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of specific atoms throughout a reaction sequence.
Investigation of Multi-component Reactions for Complex Pyrrolidine Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical methods for generating molecular diversity. researchgate.nettandfonline.commdpi.com Investigating MCRs for the synthesis of complex pyrrolidine derivatives based on the this compound scaffold is a promising area of research.
Passerini and Ugi Reactions: The Passerini and Ugi reactions are powerful isocyanide-based MCRs that can be used to introduce a wide range of functional groups onto a molecular scaffold. researchgate.netbaranlab.orgnih.govresearchgate.netwikipedia.org These reactions could be adapted to incorporate the this compound moiety into larger, more complex structures.
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a classic and highly effective method for the synthesis of the pyrrolidine ring. tandfonline.com Exploring novel three-component [3+2] cycloaddition reactions could provide direct access to highly substituted derivatives of this compound.
Catalytic Asymmetric MCRs: The development of catalytic asymmetric MCRs would allow for the stereoselective synthesis of complex pyrrolidine derivatives, providing access to specific enantiomers with desired biological activities. acs.orgnih.gov
Application in Chemical Biology Tool Development (excluding direct therapeutic use)
Beyond its potential as a scaffold for therapeutic agents, this compound can be developed into valuable chemical biology tools to probe biological systems.
Chemical Probes: By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), derivatives of this compound can be used as chemical probes to visualize and study the localization and interactions of their biological targets within cells. nih.gov
Affinity-Based Probes: Immobilizing a derivative of the compound on a solid support can create an affinity matrix for capturing and identifying its binding partners from complex biological samples, a technique known as affinity chromatography.
Activity-Based Probes: Designing derivatives that can covalently bind to their target protein upon interaction can be used to profile enzyme activity and identify novel targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
